molecular formula C9H10F3NS B3224318 (1R)-1-[4-(Trifluoromethylthio)phenyl]ethylamine CAS No. 1228569-53-6

(1R)-1-[4-(Trifluoromethylthio)phenyl]ethylamine

Cat. No.: B3224318
CAS No.: 1228569-53-6
M. Wt: 221.24
InChI Key: LNAPOOBGPIVJHX-ZCFIWIBFSA-N
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Description

(1R)-1-[4-(Trifluoromethylthio)phenyl]ethylamine is a chiral amine compound characterized by the presence of a trifluoromethylthio group attached to a phenyl ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[4-(Trifluoromethylthio)phenyl]ethylamine undergoes various types of chemical reactions, including:

    Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the phenyl ring or the trifluoromethylthio group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethylthio group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1R)-1-[4-(Trifluoromethylthio)phenyl]ethylamine has several scientific research applications:

Mechanism of Action

The mechanism by which (1R)-1-[4-(Trifluoromethylthio)phenyl]ethylamine exerts its effects involves interactions with specific molecular targets. The trifluoromethylthio group can participate in various binding interactions, influencing the compound’s reactivity and selectivity. The pathways involved often include enzyme-mediated transformations and receptor binding, which are critical for its biological and pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-[4-(Trifluoromethylthio)phenyl]ethylamine is unique due to its chiral nature and the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in asymmetric synthesis and as a chiral building block in various chemical and pharmaceutical applications .

Properties

IUPAC Name

(1R)-1-[4-(trifluoromethylsulfanyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NS/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAPOOBGPIVJHX-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)SC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)SC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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